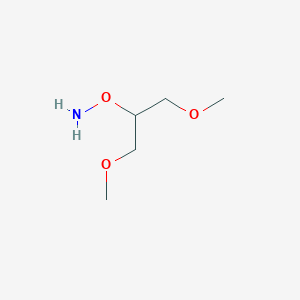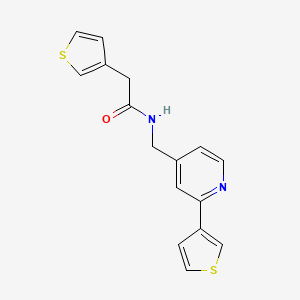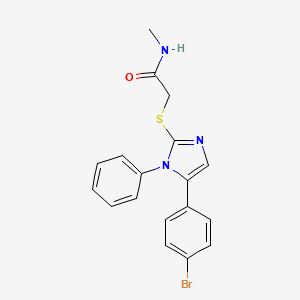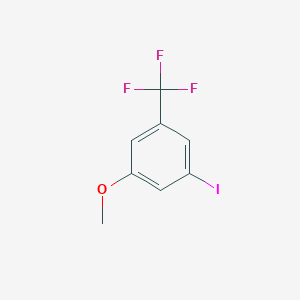![molecular formula C18H16FN3O4S2 B2364602 N-[(2Z)-6-氟-1,3-苯并噻唑-2(3H)-亚基]-3-(吗啉-4-基磺酰基)苯甲酰胺 CAS No. 926412-36-4](/img/structure/B2364602.png)
N-[(2Z)-6-氟-1,3-苯并噻唑-2(3H)-亚基]-3-(吗啉-4-基磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O4S2 and its molecular weight is 421.46. The purity is usually 95%.
BenchChem offers high-quality N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
该化合物已被探索用于其作为抗菌剂的潜力。苯并噻唑的结构框架,当与磺酰基和酰胺基团结合时,可能对细菌菌株表现出活性。 例如,类似的结构已显示出对金黄色葡萄球菌具有作用 。氟原子的存在和吗啉环的存在可能会增强这种活性,使其成为进一步抗菌研究的候选药物。
抗病毒研究
苯并噻唑的衍生物,特别是具有酰胺键的那些衍生物,已被研究用于其抗病毒特性。 它们可以被设计为抑制去泛素化酶,这种酶在包括 SARS-CoV-2 在内的各种病毒的生命周期中起着至关重要的作用 。所述化合物可以作为通过分子对接和体外筛选开发新型抗病毒药物的先导结构。
阿尔茨海默病治疗
具有苯并噻唑核心结构的化合物已被鉴定为乙酰胆碱酯酶 (AChE) 的选择性抑制剂,乙酰胆碱酯酶是一种与阿尔茨海默病相关的酶 。N-[(2Z)-6-氟-1,3-苯并噻唑-2(3H)-亚基]-3-(吗啉-4-基磺酰基)苯甲酰胺的特定构型可能会被优化以增强这种抑制活性,从而有助于阿尔茨海默病的研究和治疗开发。
癌症治疗
苯并噻唑部分是许多抗癌药物的常见特征。将其纳入新的化合物,例如正在讨论的化合物,可能会导致发现新型抗癌剂。 尤其是磺酰苯甲酰胺基团,可能与癌细胞系相互作用,抑制生长或诱导凋亡 .
神经影像学
苯甲酰胺衍生物已被用于设计用于神经疾病的显像剂。 它们可以用作荧光探针,用于检测淀粉样蛋白斑块和神经纤维缠结,这是神经退行性疾病的标志 。该化合物的结构可以被修改以增强其光学特性,从而获得更好的成像分辨率。
药物设计和合成
该化合物是合成具有药理学应用的更复杂分子的中间体。 其苯并噻唑和吗啉成分是通用的支架,可以进一步功能化以创建多种治疗剂 .
药代动力学研究
了解此类化合物的药代动力学特征对于药物开发至关重要。 磺酰苯甲酰胺基团会影响药物的吸收、分布、代谢和排泄 (ADME) 特性,这对确定其疗效和安全性至关重要 .
化学生物学
在化学生物学中,该化合物可以用作研究生物系统的工具。 通过用荧光标记或放射性标记对其进行标记,研究人员可以追踪其与各种蛋白质、受体和酶的相互作用,从而提供对细胞过程和机制的见解 .
属性
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c19-13-4-5-15-16(11-13)27-18(20-15)21-17(23)12-2-1-3-14(10-12)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVMXRKYEZSKAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)


![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2364523.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364524.png)
![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)

![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)

![8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2364530.png)
![Methyl (E)-4-[methyl-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2364532.png)
![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2364536.png)
![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)
